晶型纯度和结构确证: 单晶X射线衍射揭示的独特固态堆积特征
Single-crystal X-ray diffraction (SCXRD) analysis of 4-chloro-3-sulfamoylbenzoic acid provides unambiguous structural authentication at the atomic level [1]. The compound crystallizes in the monoclinic crystal system with space group P21/c and unit cell parameters a = 4.9576(3) Å, b = 6.0315(3) Å, c = 29.8923(16) Å, β = 92.628(3)°, volume = 892.89(8) ų, Z = 4 [1]. Hirshfeld surface analysis reveals that O⋯H contacts contribute 39.9% to the total intermolecular interactions, forming a characteristic two-dimensional hydrogen-bonded sheet via O–H⋯O and N–H⋯O interactions [1].
| Evidence Dimension | Crystal structure and intermolecular hydrogen-bonding network |
|---|---|
| Target Compound Data | Monoclinic P21/c, a=4.9576(3)Å, b=6.0315(3)Å, c=29.8923(16)Å, β=92.628(3)°, V=892.89(8)ų, O⋯H contacts=39.9% of total surface interactions |
| Comparator Or Baseline | General sulfamoylbenzoic acid derivatives lacking equivalent published SCXRD structural authentication data; regioisomers (e.g., 4-chloro-5-sulfamoylbenzoic acid) have different crystal packing arrangements due to altered substitution geometry |
| Quantified Difference | Unique unit cell parameters and 39.9% O⋯H contact contribution; comparative SCXRD data for 4-chloro-5-sulfamoylbenzoic acid not available in peer-reviewed literature (class-level inference based on positional isomerism) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; DFT calculations at B3LYP/6-311+G(d,p) level |
Why This Matters
SCXRD provides definitive batch-to-batch structural authentication required for pharmaceutical intermediate procurement and regulatory CMC (Chemistry, Manufacturing, and Controls) documentation; absence of this data for comparator regioisomers limits their suitability for applications requiring crystallographically verified identity.
- [1] Kumar, M. et al. An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure 2020, 1202, 127176. View Source
